VH032-PEG3-acetylene

PROTAC Linker length Ternary complex formation

VH032-PEG3-acetylene is a high-purity (≥98%) VHL E3 ligase ligand-PEG3-linker conjugate featuring a terminal alkyne for copper-catalyzed click chemistry. Validated in Bcl-xL degrader synthesis, it enables rapid modular assembly of PROTAC libraries. Consistent DMSO solubility (50 mg/mL) and documented long-term storage stability streamline automated screening workflows. Choosing this specific conjugate avoids false negatives caused by suboptimal linker geometry, making it the reliable baseline building block for SAR-driven ternary complex optimization.

Molecular Formula C31H42N4O7S
Molecular Weight 614.8 g/mol
Cat. No. B611675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH032-PEG3-acetylene
SynonymsVH 032 - linker 6, VH032 - linker 6, VH-032 - linker 6
Molecular FormulaC31H42N4O7S
Molecular Weight614.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H42N4O7S/c1-6-11-40-12-13-41-14-15-42-19-26(37)34-28(31(3,4)5)30(39)35-18-24(36)16-25(35)29(38)32-17-22-7-9-23(10-8-22)27-21(2)33-20-43-27/h1,7-10,20,24-25,28,36H,11-19H2,2-5H3,(H,32,38)(H,34,37)/t24-,25+,28-/m1/s1
InChIKeyHHXQNDSXTCIWSG-CERRFVOPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VH032-PEG3-acetylene: A Core E3 Ligase Ligand-Linker Conjugate for PROTAC Assembly


VH032-PEG3-acetylene is a synthetic E3 ligase ligand-linker conjugate . It serves as a foundational building block for proteolysis-targeting chimeras (PROTACs) by incorporating a von Hippel-Lindau (VHL) E3 ligase ligand (VH032) and a polyethylene glycol (PEG3) linker terminated with an alkyne group for click chemistry . This conjugate is a key intermediate in creating bifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system .

Procurement Risk: Why VH032-PEG3-acetylene is Not a Commodity 'VHL Ligand-Linker'


In PROTAC research, the efficacy of a degrader is highly sensitive to the specific geometry of the ternary complex formed between the E3 ligase, the target protein, and the PROTAC molecule. Slight changes in linker length, composition, or the functional group for bioconjugation can profoundly impact ternary complex formation, cellular permeability, and ultimately, target protein degradation . Generic substitution of one VHL ligand-linker conjugate for another without rigorous validation can lead to false-negative results in degradation assays and wasted screening resources. This guide provides quantitative evidence to support the specific selection of VH032-PEG3-acetylene over its closest in-class analogs.

Quantitative Differentiation of VH032-PEG3-acetylene Against Closest Analogs


Optimized PEG3 Linker Length Facilitates Ternary Complex Formation

The linker length in a PROTAC building block is a critical determinant of degradation efficiency. VH032-PEG3-acetylene features a PEG3 linker, providing a specific spatial separation between the E3 ligase ligand and the POI ligand . While the optimal linker length is target-dependent, the PEG3 (polyethylene glycol, n=3) motif is a widely adopted standard for initial PROTAC screening [1]. Using a shorter linker like the PEG1 analog (S,R,S)-AHPC-PEG1-Alkyne may result in steric hindrance and suboptimal ternary complex formation for many targets, potentially leading to a failure to observe degradation .

PROTAC Linker length Ternary complex formation

High DMSO Solubility Enables Flexible Stock Solution Preparation

VH032-PEG3-acetylene demonstrates excellent solubility in DMSO, a standard solvent for compound stock solutions in cell-based assays. Reputable vendors report solubility of 50 mg/mL (81.33 mM) in DMSO, requiring ultrasonic assistance . This high solubility simplifies the preparation of concentrated stock solutions, minimizing the volume of DMSO introduced into cell culture, which can be cytotoxic [1]. This is a practical advantage over some VH032 analogs with more limited solubility profiles [2].

Solubility DMSO Stock solution preparation

Reliable High Purity (>98%) for Consistent Conjugation Efficiency

For the synthesis of PROTAC molecules via click chemistry, the purity of the building blocks is paramount for achieving consistent conjugation yields and avoiding side products. VH032-PEG3-acetylene is consistently supplied by multiple vendors at a high purity level, typically ≥98% . This ensures efficient and reproducible copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the azide-modified POI ligand . Using material of lower or unverified purity could compromise the yield of the final PROTAC and complicate downstream purification and biological testing .

Purity Click chemistry Conjugation efficiency

Validated Use in PROTACs Targeting Clinically Relevant Protein (Bcl-xL)

VH032-PEG3-acetylene (also known as VH 032 Linker 6) has been specifically utilized as a building block in the synthesis of PROTACs that degrade Bcl-xL, an anti-apoptotic protein implicated in cancer and cellular senescence . This provides a concrete, peer-reviewed application example, demonstrating the compound's utility in generating functional degraders for a therapeutically relevant target [1]. This specific application distinguishes it from more generic VHL ligand-linker conjugates whose utility may be less defined .

PROTAC Bcl-xL Senescence

Stable Long-Term Storage and Pre-formulated Solubility Data

Vendors provide detailed storage and stability guidelines for VH032-PEG3-acetylene, which are critical for maintaining compound integrity in a laboratory setting. The compound is stable as a powder at -20°C for up to 3 years. Once dissolved in DMSO, it is recommended to be stored at -80°C and used within 6 months, or at -20°C for 1 month to avoid degradation from repeated freeze-thaw cycles . Furthermore, detailed protocols are available for preparing stock solutions for in vitro (DMSO) and in vivo (saline/PEG300/Tween-80) applications, providing clear, actionable guidance for researchers [1]. This level of practical guidance is not uniformly provided for all in-class analogs .

Storage stability Solubility In vitro use

Defined Application Scenarios for VH032-PEG3-acetylene Based on Evidence


Synthesis of First-Generation PROTACs via CuAAC Click Chemistry

VH032-PEG3-acetylene is ideally suited for the modular synthesis of VHL-recruiting PROTACs . Its terminal alkyne group allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with any POI ligand functionalized with an azide group [1]. This enables the rapid generation of diverse PROTAC libraries for initial target validation and hit identification. The compound's high purity (>98%) ensures consistent and predictable reaction yields during this critical bioconjugation step .

Development of PROTACs Targeting Bcl-xL for Senescence and Oncology Research

This specific conjugate has a validated track record as a precursor in the synthesis of Bcl-xL degraders . Researchers investigating the role of Bcl-xL in apoptosis, cellular senescence, or cancer can leverage this prior art to accelerate their own degrader development [1]. The established synthetic route and degradation data provide a solid foundation for exploring Bcl-xL as a therapeutic target using the PROTAC modality.

High-Throughput PROTAC Screening Campaigns Requiring Reproducible Chemistry

For large-scale screening efforts, the combination of high DMSO solubility (50 mg/mL) and documented long-term storage stability of VH032-PEG3-acetylene is critical . These properties facilitate the preparation and maintenance of large compound libraries in automated systems, minimizing manual handling errors and ensuring compound integrity across the duration of the screening campaign [1]. The pre-formulated solubility protocols for both in vitro and in vivo studies also streamline the transition from biochemical assays to cellular and animal models .

Initial SAR Studies on PROTAC Linker Length

While the optimal linker length is target-dependent, VH032-PEG3-acetylene's PEG3 spacer represents a balanced, standard length for preliminary Structure-Activity Relationship (SAR) investigations . Using this building block to synthesize an initial set of degraders provides a baseline for subsequent linker optimization studies. Its performance can be directly compared to PROTACs made with shorter (e.g., PEG1) or longer linkers to define the optimal spatial geometry required for efficient ternary complex formation with a specific target of interest [1].

Technical Documentation Hub

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